3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: is an organic compound notable for its unique structure and multifaceted applications in various scientific fields. It encompasses a benzyl ether group, a methoxy group, and an oxadiazole ring linked to a propanoic acid moiety, making it an intriguing molecule for both synthetic and research chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid typically involves a multi-step process:
Formation of the oxadiazole ring: Often achieved through a cyclization reaction of an appropriate hydrazide with a nitrile in the presence of a catalyst such as phosphorus oxychloride.
Benzylation and methoxylation: The aromatic ring undergoes selective benzylation and methoxylation using benzyl bromide and methanol respectively, in the presence of base catalysts like sodium hydride or potassium carbonate.
Incorporation of the propanoic acid moiety: This final step generally involves the reaction of the intermediate oxadiazole compound with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial-scale production may streamline these steps into more cost-effective processes, often employing flow chemistry techniques or alternative catalysis to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidative cleavage of the benzyloxy group using agents like potassium permanganate, yielding phenolic derivatives.
Reduction: Can be reduced at the oxadiazole ring under conditions using hydrogenation catalysts to yield hydrazine derivatives.
Substitution: The methoxy and benzyloxy groups can be substituted by other electrophilic or nucleophilic reagents depending on the conditions, providing a pathway for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like sodium methoxide, electrophiles such as alkyl halides.
Major Products Formed:
Phenolic derivatives from oxidation.
Hydrazine derivatives from reduction.
Various substituted derivatives depending on the substitution reagents used.
Scientific Research Applications
Chemistry: This compound serves as a precursor in the synthesis of more complex molecules, potentially used in the design of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties due to its unique molecular framework.
Medicine: Studied for its possible role as a lead compound in drug discovery, especially in areas targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, it can be used as an intermediate in the production of dyes, pigments, and specialized polymers.
Mechanism of Action
3-{3-[4-(Benzyloxy)-3-hydroxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: Similar structure but with a hydroxy group instead of methoxy, which could alter its chemical reactivity and biological activity.
3-{3-[4-(Methoxy)-3-methylphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: Presence of a methyl group instead of a benzyl group affects its steric properties and potential binding affinity.
3-{3-[4-(Ethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: Substituting benzyl with ethoxy could influence its lipophilicity and permeability across biological membranes.
Comparison with Similar Compounds
3-{3-[4-(Benzyloxy)-3-hydroxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
3-{3-[4-(Methoxy)-3-methylphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
3-{3-[4-(Ethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
And there you have it! An in-depth dive into 3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid. Hope that was enlightening for you!
Biological Activity
3-{3-[4-(Benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}propanoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a 1,2,4-oxadiazole ring linked to a benzyloxy-substituted phenyl group and a propanoic acid moiety. The presence of the oxadiazole ring is significant as it is known to enhance biological activity through various mechanisms.
Antagonistic Properties
Recent studies have identified derivatives of compounds similar to this compound as antagonists for G protein-coupled receptors (GPCRs), particularly GPR34. For instance, a related compound demonstrated an IC50 value of 0.680 μM in GloSensor cAMP assays and 0.059 μM in Tango assays, indicating potent antagonistic activity against GPR34 .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. In one study, it was able to inhibit the phosphorylation of ERK1/2 in CHO cells expressing GPR34, suggesting its potential role in modulating inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the phenyl and oxadiazole groups can significantly influence potency and selectivity. The presence of electron-donating or electron-withdrawing groups on the aromatic rings can alter interaction dynamics with target receptors.
Modification | Effect on Activity |
---|---|
Electron-donating groups (e.g., methoxy) | Increase binding affinity |
Electron-withdrawing groups (e.g., nitro) | Decrease binding affinity |
Case Studies
- Neuropathic Pain Model : A study evaluated a related compound's efficacy in a mouse model of neuropathic pain. The results indicated significant pain relief without noticeable toxicity .
- GPR34 Antagonism : In vitro assays demonstrated that compounds structurally related to this compound effectively inhibited GPR34 signaling pathways involved in disease progression .
Properties
IUPAC Name |
3-[3-(3-methoxy-4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-16-11-14(19-20-17(26-21-19)9-10-18(22)23)7-8-15(16)25-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDLQBOBNDDAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.